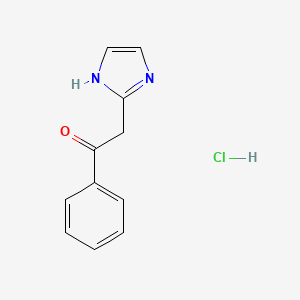

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride

Description

2-(1H-Imidazol-2-yl)-1-phenylethanone hydrochloride is a heterocyclic compound featuring a phenyl group linked to an ethanone moiety substituted at the 2-position with an imidazole ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. Its synthesis involves the reaction of 2-bromo-1-phenylethanone with 1H-imidazole under reflux conditions in toluene, followed by purification via column chromatography and crystallization . The crystal structure reveals weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds, as well as C–H⋯π interactions, which stabilize the packing arrangement .

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLVQCJYDKQJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623983 | |

| Record name | 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52855-75-1, 52855-74-0 | |

| Record name | Ethanone, 2-(1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52855-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

In industrial settings, the production of imidazole derivatives often involves multi-component reactions. For example, the synthesis of highly substituted imidazole derivatives can be achieved using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

The compound participates in nucleophilic substitution reactions at the α-carbon of the ketone group. Key findings include:

-

Condensation with amines : Reacts with 2-(1H-benzo[d]imidazol-2-yl)aniline under iodine catalysis to form benzoimidazoquinazoline derivatives via oxidative C–H amination (69–75% yields) .

-

Mechanism : Involves iodination to form α-iodoketone intermediates, followed by Kornblum oxidation to arylglyoxal and subsequent cyclization .

Table 1: Condensation Reactions

| Reactant | Product | Catalyst/Conditions | Yield |

|---|---|---|---|

| 2-(1H-Benzoimidazol-2-yl)aniline | Benzoimidazoquinazoline 3a | I₂ (1.5 eq), DMSO, 110°C | 69% |

| Phenylglyoxal | Benzoimidazoquinazoline 3a | I₂ (1.5 eq), DMSO, 110°C | 75% |

Grignard and Organolithium Reactions

The ketone group undergoes nucleophilic additions with organometallic reagents:

-

Grignard Reagents : Reacts with 4-phenoxyphenylmagnesium bromide to form (1-methyl-1H-imidazol-2-yl)methanol derivatives .

-

Organolithium Reagents : Lithio-1-methyl-1H-imidazole adds to aldehydes/ketones to generate secondary alcohols .

Key Reaction Pathway :

-

Deprotonation of imidazole with n-BuLi.

-

Nucleophilic attack on carbonyl compounds.

Alkylation and Suzuki Coupling Reactions

The imidazole nitrogen undergoes alkylation, while the phenyl group participates in cross-coupling:

-

N-Alkylation : Treatment with sodium hydride and alkyl halides produces N-1 alkylated derivatives (e.g., phthalimide-protected intermediates) .

-

Suzuki Coupling : Thioether-substituted phenyl derivatives are synthesized using palladium catalysts (e.g., 13–15 with biphenyl boronic acids) .

Table 2: Alkylation and Coupling Examples

Esterification and Carbamate Formation

The hydroxyl group in derivatives undergoes esterification:

-

Ester Derivatives : Reaction with aromatic acyl chlorides yields biphenyl esters (e.g., 6a–c ) with enhanced antifungal activity .

-

Carbamates : Treatment with chloroformates produces carbamate derivatives, evaluated for antimicrobial properties .

Table 3: Antifungal Activity of Derivatives

| Derivative | MIC against C. albicans (μg/mL) | MIC against C. krusei (μg/mL) |

|---|---|---|

| 6c | 1.7 ± 1.4 | 1.9 ± 2.0 |

| (-)-6a | 0.25 | 0.06 |

Reduction and Oxidation

-

Ketone Reduction : Sodium borohydride reduces the ketone to secondary alcohols (e.g., 2-(1H-imidazol-2-yl)-1-phenylethanol) .

-

Oxidative Functionalization : DMSO-mediated oxidation converts α-iodoketones to arylglyoxals .

Structural Influences on Reactivity

The imidazole ring’s nitrogen atoms act as hydrogen bond acceptors, facilitating interactions in catalytic cycles . The dihedral angle between the phenyl and imidazole groups (16.8°) enhances conformational flexibility during reactions .

Scientific Research Applications

Pharmaceutical Research

1. Vascular Adhesion Protein-1 Inhibition

Research indicates that 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride acts as an inhibitor of vascular adhesion protein-1 (VAP-1), a molecule implicated in inflammatory processes. This inhibition could have therapeutic implications for conditions such as diabetic macular edema and other inflammatory diseases. Studies employing techniques like surface plasmon resonance and enzyme-linked immunosorbent assays have provided insights into its binding kinetics and potential efficacy.

2. Cancer Therapeutics

The compound has been explored for its potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, which is crucial in cancer therapy due to its role in immune suppression. Research has shown that derivatives of imidazole can enhance the potency of IDO inhibitors, making this compound a candidate for further development in cancer treatment .

Synthetic Organic Chemistry

1. Synthesis of Derivatives

The synthesis of this compound typically involves straightforward multi-step organic reactions. This accessibility allows for the creation of various derivatives that can be tailored for specific applications in drug discovery and development.

2. Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential biological activities.

Biological Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its interactions with various enzymes and receptors, particularly those involved in metabolic pathways. Preliminary data suggest it may influence these pathways, indicating its potential as a therapeutic agent.

2. Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, warranting further investigation into its pharmacological profile .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanone | Contains a methyl group on the imidazole ring | Enhanced lipophilicity compared to the parent compound |

| 4-(1H-imidazol-4-YL)aniline | Aniline derivative with an imidazole substituent | Different biological activity profile due to amino group |

| 2-[1-(difluoromethyl)-1H-imidazol-2-YL]-1-phenylethanone | Difluoromethyl substitution increases reactivity | Potentially improved selectivity in biological assays |

This table illustrates how variations in substituents can significantly influence biological activity and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Arylpiperazine Derivatives

Compounds such as 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19) share the 1-phenylethanone backbone but replace the imidazole with substituted piperazine groups. These derivatives exhibit potent analgesic activity in preclinical models, with compound 18 showing efficacy in neuropathic pain models .

Imidazole-1-yl vs. Imidazole-2-yl Substitution

The positional isomer 2-(1H-imidazol-1-yl)-1-phenylethanone differs in the attachment site of the imidazole ring (1-yl vs. 2-yl). This compound is synthesized via condensation of 2-chloro-1-phenylethanone with imidazole in the presence of triethylamine . Additionally, the hydrochloride salt form of the 2-yl derivative may improve bioavailability compared to neutral analogs .

β-Ketoether and β-Ketosulfide Derivatives

2-(4-Chlorophenyl)-1-phenylethanone (20) and 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12) replace the imidazole with ether or sulfide groups. These compounds, synthesized via nucleophilic substitution reactions, exhibit distinct electronic profiles due to the electron-donating (methoxy) or withdrawing (chloro) substituents .

Thiazolidine-Chalcone Hybrids

Chalcone derivatives like 2-(2-cyanoimino-1,3-thiazolidine-3-yl)-1-phenylethanone incorporate a thiazolidine ring, introducing sulfur and additional hydrogen-bonding sites . These hybrids demonstrate fungicidal activity, suggesting that the thiazolidine moiety may enhance interactions with fungal targets compared to the imidazole system .

Benzimidazole and Naphthalene Analogs

2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one features a benzimidazole-thioether group, expanding the aromatic system for enhanced hydrophobic interactions .

Biological Activity

Overview

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride, a compound featuring an imidazole ring, has garnered attention in pharmaceutical research due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antifungal Activity

Research indicates that derivatives of 2-(1H-imidazol-2-yl)-1-phenylethanone exhibit significant antifungal properties. A study compared these compounds to fluconazole, demonstrating that certain derivatives were effective at lower concentrations against resistant strains of fungi, suggesting a promising avenue for treating fungal infections .

Anticancer Properties

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism appears to involve the inhibition of DNA synthesis and disruption of cellular processes critical for cancer cell proliferation .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular functions. For instance, it has been shown to inhibit cytochrome P450 enzymes associated with drug metabolism and cancer progression .

Study 1: Antifungal Efficacy

In a comparative study, various derivatives of 2-(1H-imidazol-2-yl)-1-phenylethanone were synthesized and tested against common fungal pathogens. The results indicated that certain derivatives exhibited antifungal activity superior to fluconazole, particularly against resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound across multiple cancer cell lines. The findings revealed that the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The study emphasized the need for further investigation into its mechanism and potential as a lead compound for new cancer therapies .

Data Tables

Q & A

Basic Research Questions

Q. What is a validated synthetic route for 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via a two-step process:

Nucleophilic substitution : React 2-bromo-1-phenylethanone with 1H-imidazole in a polar aprotic solvent (e.g., DMF) under reflux to yield 2-(1H-imidazol-2-yl)-1-phenylethanone .

Hydrochloride salt formation : Treat the intermediate with HCl gas or aqueous HCl in a non-aqueous solvent (e.g., ethanol) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (excess imidazole improves yield) and solvent choice (DMF enhances nucleophilicity vs. toluene for milder conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl and imidazole) and ketone α-protons (δ 4.5–5.5 ppm) .

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and imidazole N-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with imidazole and phenyl groups .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against standards .

- Common Impurities : Unreacted 2-bromo-1-phenylethanone (detected via halide tests) or imidazole byproducts (e.g., dimerization products) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s structure, and how do software tools aid refinement?

- Crystallization : Use slow vapor diffusion (e.g., chloroform/hexane) to grow single crystals .

- Software : Refine structures with SHELXL for small-molecule crystallography, leveraging constraints for H-atom positioning and anisotropic displacement parameters .

- Analysis : Identify weak intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) using ORTEP-3 for graphical representation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal properties?

- SAR Insights :

- Biphenyl Esters : Introducing extended aromatic moieties (e.g., biphenyl) at the ethanol position significantly enhances antifungal activity against Candida spp. .

- Halogen Substitution : 4-Halo substituents on the phenyl ring marginally improve potency but reduce solubility .

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions in this compound’s solid-state structure?

- Methods :

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing patterns .

- DFT Calculations : Optimize geometry and calculate interaction energies (e.g., B3LYP/6-31G*) to validate crystallographic data .

Q. How can researchers address contradictions in biological activity data across studies?

- Troubleshooting :

- Strain Variability : Use standardized fungal strains (e.g., ATCC-derived C. albicans) and control compounds (e.g., fluconazole) .

- Solvent Effects : Test compounds in DMSO vs. aqueous buffers to rule out solvent-induced activity artifacts .

Methodological Notes

- Synthesis Conflicts : reports a 22% yield for a related imidazole derivative, suggesting potential side reactions (e.g., imidazole dimerization). Mitigate by using inert atmospheres and controlled temperatures .

- Crystallography : SHELX refinement may require manual adjustment of thermal parameters for chloride counterions due to disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.